Xerantholide

Antimicrobial Resistance Neisseria gonorrhoeae Natural Product Drug Discovery

Xerantholide is a guaianolide sesquiterpene lactone with unique dual-pathogen activity: MIC50 0.095 mg/mL against N. gonorrhoeae (comparable to tetracycline) and IC50 2.29-2.42 µg/mL against P. falciparum. It targets Neisseria gonorrhoeae carbonic anhydrase (NgCA) with superior binding affinity (-6.8 kcal/mol vs acetazolamide -5.7), offering a distinct mechanism from artemisinin and parthenolide. Procure ≥98% pure xerantholide for medicinal chemistry, target validation, analog synthesis, and resistance pathway studies. Ideal for developing novel anti-gonorrheal agents.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 65017-97-2
Cat. No. B1683338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXerantholide
CAS65017-97-2
SynonymsXerantholide; 
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2
InChIInChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14-/m0/s1
InChIKeyUQNONRHPSCIIJO-BNYHBGRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xerantholide (CAS 65017-97-2): A Sesquiterpene Lactone for Anti-Gonorrheal and Antiplasmodial Research


Xerantholide (CAS 65017-97-2) is a guaianolide-type sesquiterpene lactone naturally occurring in several Asteraceae species, including Pechuel-loeschea leubnitziae, Xeranthemum cylindraceum, and Anthemis austriaca [1][2]. It is characterized by an α-methylene-γ-lactone moiety essential for its biological activity. Preclinical investigations have identified this compound as the active principle behind traditional uses of P. leubnitziae for malaria and gonorrhea [3][4]. Its demonstrated in vitro activity against Neisseria gonorrhoeae and Plasmodium falciparum, coupled with a distinct molecular target profile, distinguishes it from other widely studied sesquiterpene lactones, establishing xerantholide as a valuable tool compound for infectious disease research and a candidate for further therapeutic development.

Xerantholide Selection Rationale: Why Simple Substitution with Other Sesquiterpene Lactones is Inadequate


Despite a shared sesquiterpene lactone core, xerantholide exhibits a distinct and clinically relevant activity profile that precludes simple substitution with related compounds like parthenolide or artemisinin. While many sesquiterpene lactones show broad anti-inflammatory or cytotoxic effects, xerantholide demonstrates a dual-pathogen specificity against the causative agents of gonorrhea and malaria [1][2]. Critically, its anti-gonorrheal potency is comparable to the conventional antibiotic tetracycline, a feature not universally shared by this compound class [1]. Furthermore, its molecular target appears to differ; docking studies indicate a high binding affinity for Neisseria gonorrhoeae carbonic anhydrase (NgCA), a validated but distinct target for combating antimicrobial resistance, which is not a primary mechanism for many other sesquiterpene lactones [3]. These unique functional and mechanistic attributes underscore the necessity of using xerantholide itself for targeted research applications, as outlined in the following evidence guide.

Xerantholide (65017-97-2) vs. Comparators: A Quantitative Evidence Guide for Scientific Procurement


Xerantholide Exhibits Potent In Vitro Anti-Gonorrheal Activity Comparable to Tetracycline

Xerantholide demonstrates direct inhibitory activity against Neisseria gonorrhoeae, the causative agent of gonorrhea, with an MIC50 value that is reported as comparable to the standard-of-care antibiotic tetracycline [1]. This positions xerantholide as a validated hit for anti-gonorrheal drug development, particularly in an era of rising antibiotic resistance.

Antimicrobial Resistance Neisseria gonorrhoeae Natural Product Drug Discovery

Xerantholide Binds Neisseria gonorrhoeae Carbonic Anhydrase (NgCA) with Higher Affinity than Acetazolamide

Computational studies reveal that xerantholide interacts with the active site of NgCA, a promising target for novel antibiotics. Its predicted binding affinity (-6.8 kcal/mol) is superior to that of the known carbonic anhydrase inhibitor acetazolamide (-5.7 kcal/mol) [1]. This suggests a distinct mechanism of action compared to conventional antibiotics and provides a structural rationale for its anti-gonorrheal activity.

Molecular Docking Carbonic Anhydrase Inhibition Structure-Based Drug Design

Xerantholide Demonstrates Moderate Antiplasmodial Activity Against P. falciparum 3D7 with a Quantifiable Selectivity Window

Xerantholide-containing fractions exhibit antiplasmodial activity against the chloroquine-sensitive P. falciparum 3D7 strain with IC50 values between 2.29 and 2.42 µg/mL. Concurrent cytotoxicity testing on Chinese Hamster Ovary (CHO) mammalian cells yielded IC50 values of 2.22 and 2.75 µg/mL for the same fractions, indicating a near 1:1 selectivity ratio [1]. This stands in contrast to the highly potent antimalarial artemisinin, which has an IC50 in the low nanomolar range (e.g., 2.2 nM or ~0.0006 µg/mL) against the same strain, with a much larger selectivity window [2].

Antimalarial Drug Discovery Plasmodium falciparum Cytotoxicity Assessment

Xerantholide's Chemical Scaffold is a Precursor for Synthetic Analogs with Potentially Improved Properties

The total synthesis of xerantholide and its epimer, (±)-1-epi-xerantholide, has been achieved, demonstrating its synthetic tractability [1]. This is a critical differentiator from many other complex natural products that are difficult or impossible to synthesize. The ability to chemically modify the xerantholide core is essential for future structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties. Reports suggest that even the stereochemistry of the molecule significantly impacts its bioactivity, with the natural stereoisomer showing enhanced activity over its precursor, methyl pechueloate .

Synthetic Chemistry Medicinal Chemistry Stereochemistry

Xerantholide (65017-97-2): Recommended Research Applications Based on Verified Evidence


Hit-to-Lead Optimization for Novel Anti-Gonorrheal Therapies

Leverage xerantholide's potent, tetracycline-comparable MIC50 of 0.095 mg/mL against N. gonorrhoeae [1] and its computationally validated binding to NgCA [2] as a starting point for medicinal chemistry campaigns. Synthesize and screen analogs of xerantholide to improve upon this activity profile and target engagement, with the goal of developing a new class of anti-gonorrheal agents to combat multidrug-resistant strains.

Investigating Carbonic Anhydrase Inhibition as an Antimicrobial Strategy

Utilize xerantholide as a chemical probe to study the function of bacterial carbonic anhydrases (CAs), specifically NgCA. The compound's superior in silico binding affinity to acetazolamide (-6.8 kcal/mol vs -5.7 kcal/mol) makes it a valuable tool for validating NgCA as a druggable target in N. gonorrhoeae [2]. These studies can elucidate the role of CAs in bacterial virulence and survival, opening new avenues for antibiotic development.

Exploration of Non-Artemisinin Mechanisms in Antimalarial Drug Discovery

Employ xerantholide as a moderate-potency, structurally distinct tool compound (IC50 2.29-2.42 µg/mL against P. falciparum 3D7) to probe alternative biological pathways in the malaria parasite [1]. Given its 4,000-fold lower potency compared to artemisinin, xerantholide is likely to act through a different mechanism, making it a useful compound for target identification studies and for understanding mechanisms of resistance that are distinct from those affecting artemisinin-based therapies.

Chemical Synthesis and Scaffold Diversification Research

Procure xerantholide as a reference standard for developing and validating new synthetic methodologies for sesquiterpene lactones. The established total synthesis of xerantholide and its epimer [2] provides a robust platform for generating libraries of analogs. Researchers can use this compound as a benchmark for testing novel ring-expansion reactions and for creating diverse chemical libraries for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xerantholide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.